

Physical and chemical characteristics of 5-Bromo-2,3-dihydroxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2,3-dihydroxybenzoic acid

Cat. No.: B121470

[Get Quote](#)

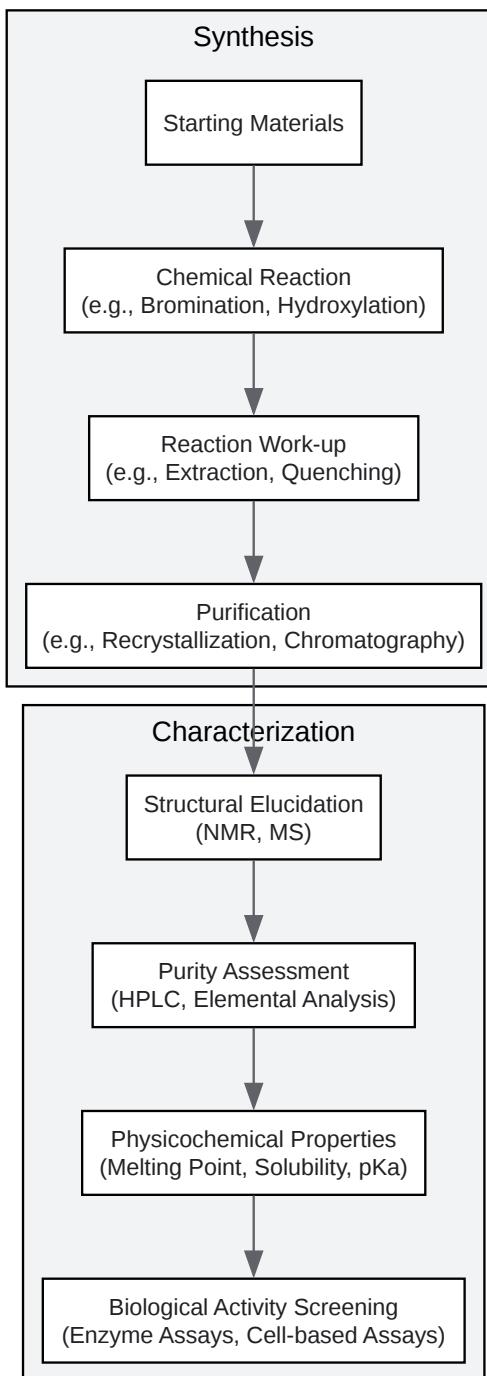
5-Bromo-2,3-dihydroxybenzoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dihydroxybenzoic acid, also known as 5-bromo-o-pyrocatechic acid, is a halogenated derivative of dihydroxybenzoic acid. Its chemical structure, featuring a carboxylic acid and two adjacent hydroxyl groups on a brominated benzene ring, suggests its potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a detailed overview of the known physical and chemical characteristics of **5-Bromo-2,3-dihydroxybenzoic acid**, outlines experimental protocols for its characterization, and presents a general workflow for its synthesis and analysis.

Physicochemical Characteristics


The following table summarizes the key physical and chemical properties of **5-Bromo-2,3-dihydroxybenzoic acid**. It is important to note that while some data is available, comprehensive experimental values for all properties are not widely published.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ BrO ₄	[1] [2]
Molecular Weight	233.02 g/mol	[1] [2]
CAS Number	72517-15-8	[1] [2]
Appearance	Solid (predicted)	
Melting Point	>221 °C (with decomposition)	
Boiling Point	394.6 ± 42.0 °C (Predicted)	
Density	2.026 ± 0.06 g/cm ³ (Predicted)	
Solubility	Soluble in Hot Ethyl Acetate, Dimethylformamide, Dimethylsulfoxide, Methanol. [1]	[1]

Synthesis and Characterization Workflow

Due to the limited availability of a specific synthesis protocol for **5-Bromo-2,3-dihydroxybenzoic acid** in the public domain, a general workflow for the synthesis and characterization of a novel benzoic acid derivative is presented below. This logical flow is crucial for any research involving the synthesis of new chemical entities.

General Workflow for Synthesis and Characterization

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and characterization of a novel benzoic acid derivative.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of **5-Bromo-2,3-dihydroxybenzoic acid**.

Synthesis of a Brominated Dihydroxybenzoic Acid Derivative

While a specific protocol for **5-Bromo-2,3-dihydroxybenzoic acid** is not readily available, the following is a representative procedure for the bromination of a dihydroxybenzoic acid, which can be adapted by researchers.

Materials:

- 2,3-dihydroxybenzoic acid
- Glacial acetic acid
- Bromine
- Water
- Round-bottom flask with a stirrer and dropping funnel

Procedure:

- Dissolve 2,3-dihydroxybenzoic acid in glacial acetic acid in the round-bottom flask with stirring.
- Cool the mixture in an ice bath.
- Slowly add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the low temperature and continuous stirring.
- After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
- Collect the precipitate by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified **5-Bromo-2,3-dihydroxybenzoic acid**.

Determination of Melting Point

Apparatus:

- Melting point apparatus
- Capillary tubes

Procedure:

- Ensure the sample of **5-Bromo-2,3-dihydroxybenzoic acid** is completely dry and finely powdered.
- Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a controlled rate (e.g., 2-3 °C per minute) near the expected melting point.
- Record the temperature range from the appearance of the first liquid drop to the complete melting of the sample. For compounds that decompose, the temperature at which decomposition begins is noted.

Spectroscopic Analysis

Sample Preparation:

- Dissolve 5-10 mg of **5-Bromo-2,3-dihydroxybenzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
- Process the data to obtain chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of dry **5-Bromo-2,3-dihydroxybenzoic acid** with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

Data Acquisition:

- Record the FTIR spectrum over the range of 4000-400 cm^{-1} .
- Identify the characteristic absorption bands for the functional groups present (e.g., O-H, C=O, C-Br, aromatic C=C).

Sample Preparation:

- Prepare a dilute solution of **5-Bromo-2,3-dihydroxybenzoic acid** (typically 1-10 $\mu\text{g/mL}$) in a volatile solvent such as methanol or acetonitrile.
- Filter the solution through a 0.2 μm syringe filter.

Data Acquisition:

- Analyze the sample using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
- In ESI, both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes can be used to determine the molecular weight.
- The fragmentation pattern can provide valuable structural information.

Solubility Determination

Procedure (Shake-Flask Method):

- Add an excess amount of solid **5-Bromo-2,3-dihydroxybenzoic acid** to a known volume of the solvent of interest (e.g., water, buffers of different pH) in a sealed vial.
- Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow the solid to settle.
- Carefully withdraw a known volume of the supernatant and filter it to remove any undissolved solid.
- Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

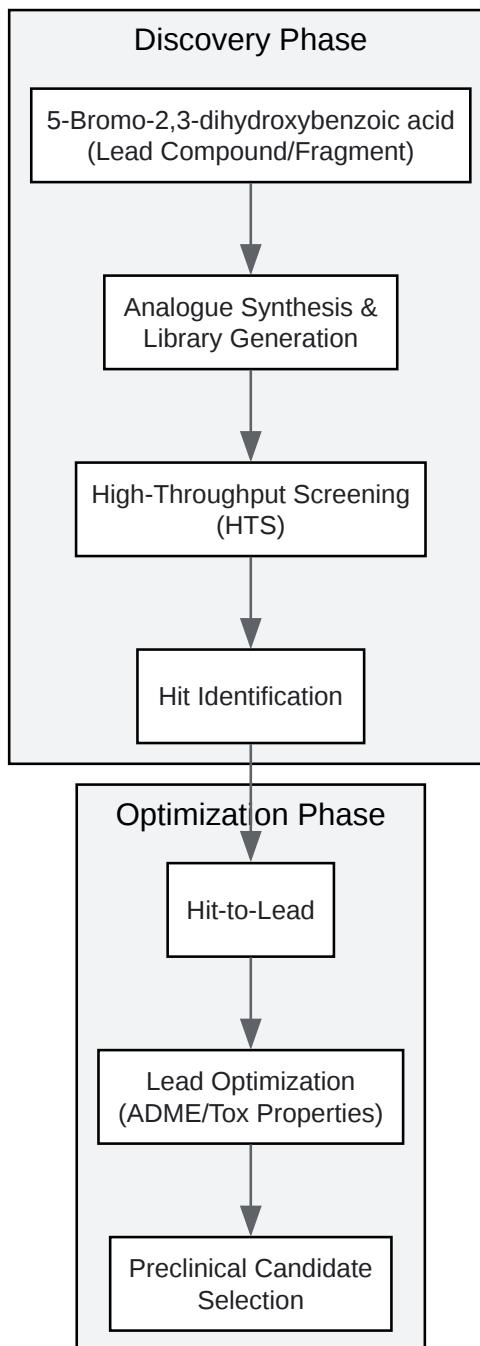
pKa Determination

Procedure (Potentiometric Titration):

- Prepare a solution of **5-Bromo-2,3-dihydroxybenzoic acid** of known concentration in a co-solvent system (e.g., water-methanol) if the aqueous solubility is low.
- Calibrate a pH meter with standard buffer solutions.
- Titrate the solution with a standardized solution of a strong base (e.g., NaOH), recording the pH after each addition of the titrant.

- Plot the pH versus the volume of titrant added.
- The pKa can be determined from the pH at the half-equivalence point of the titration curve.

Potential Applications in Drug Discovery


While specific biological activities of **5-Bromo-2,3-dihydroxybenzoic acid** are not extensively documented, its structural motifs are present in various biologically active molecules. The dihydroxybenzoic acid scaffold is known for its antioxidant and metal-chelating properties. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound could serve as a valuable starting material or fragment in the synthesis of novel compounds for screening in various therapeutic areas, including:

- Anti-inflammatory agents: Salicylate-like structures are known for their anti-inflammatory properties.
- Anticancer agents: Phenolic compounds are widely investigated for their potential anticancer effects.
- Neuroprotective agents: The reference to its use in preparing compounds with anti-Parkinson's properties suggests potential for neurological drug discovery.[\[1\]](#)

The general workflow for small molecule drug discovery, starting from a compound like **5-Bromo-2,3-dihydroxybenzoic acid**, is depicted below.

Small Molecule Drug Discovery Workflow

[Click to download full resolution via product page](#)

A typical workflow for small molecule drug discovery starting from a lead compound.

Conclusion

5-Bromo-2,3-dihydroxybenzoic acid is a chemical entity with potential for further exploration in scientific research, particularly in the fields of synthetic and medicinal chemistry. This guide has consolidated the available physicochemical data and provided a framework of experimental protocols for its comprehensive characterization. The presented workflows offer a logical approach for researchers embarking on the synthesis and evaluation of this and other novel small molecules. Further investigation is warranted to fully elucidate its chemical reactivity, biological activity, and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [usbio.net](http://www.usbio.net) [usbio.net]
- 2. [scbt.com](http://www.scbt.com) [scbt.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of 5-Bromo-2,3-dihydroxybenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b121470#physical-and-chemical-characteristics-of-5-bromo-2-3-dihydroxybenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com